molecular formula C12H15FN2O B8366069 1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B8366069
M. Wt: 222.26 g/mol
InChI Key: DSRQUJJPIBGLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-[4-(2-fluoropyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-4-10(5-8-15)11-3-2-6-14-12(11)13/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

DSRQUJJPIBGLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-(2-fluoropyridin-3-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (0.14 g, 0.65 mmol), palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet, degussa type e101 ne/w (91 mg, 0.13 mmol) and acetic acid, glacial (19 uL, 0.32 mmol) were suspended in THF (13 mL) in a pressure tube. The reaction mixture was hydrogenated at 50 psi for 5 h then filtered through a pad of celite and washed with THF. The filtrate was concentrated to give 1-(4-(2-fluoropyridin-3-yl)piperidin-1-yl)ethanone as clear oil.
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Synthesis routes and methods II

Procedure details

A 2 L Parr shaker bottle was charged with 1-(2-fluoro-5′,6′-dihydro-[3,4′-bipyridin]-1′(2′H)-yl)ethanone (see PREPARATION P14.1; 44.7 g, 0.203 mol), THF (600 mL), and palladium hydroxide on carbon, 20% wet type (22 g, 50 wt %). The bottle was purged three times with H2 and was shaken at room temperature under 50 psi of H2. At 1 hour, crude 1HNMR indicated full conversion (aliquot syringe filtered and concentrated). This reaction was filtered (along with another 44.7 g batch) through a CELITE® pad. The pad was washed with THF (2×250 mL). The filtrate was concentrated under vacuum to afford 88.5 g white solid (98% yield, >99% purity by LCMS, excellent purity by 1HNMR).
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600 mL
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98%

Synthesis routes and methods III

Procedure details

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